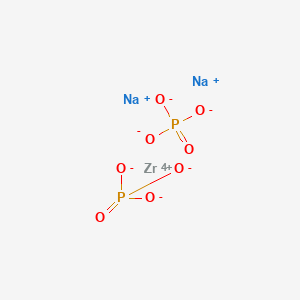
5-Chlor-7-nitrochinolin-8-ol
Übersicht
Beschreibung
5-Chloro-7-nitroquinolin-8-ol is a synthetic quinoline derivative with the molecular formula C9H5ClN2O3 . It has a molecular weight of 224.60 g/mol . This compound has shown promising properties for various scientific applications.
Synthesis Analysis
The synthesis of 5-Chloro-7-nitroquinolin-8-ol has been reported in the literature . The starting compound, 5-chloro-quinolin-8-ol, was prepared from 2-amino-4-chlorophenol according to a known procedure .Molecular Structure Analysis
The molecular structure of 5-Chloro-7-nitroquinolin-8-ol includes a quinoline core with nitro and hydroxy substituents at positions 7 and 8, respectively, and a chlorine atom at position 5 . The InChIKey for this compound is YMZCBKSIFLQQEM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Chloro-7-nitroquinolin-8-ol has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 78.9 Ų .Wissenschaftliche Forschungsanwendungen
Antikrebsforschung
5-Chlor-7-nitrochinolin-8-ol: wird aufgrund des in verschiedenen therapeutischen Wirkstoffen vorhandenen Chinolinkern für sein Potenzial in der Antikrebstherapie untersucht . Sein Strukturmotiv ist in vielen von der FDA zugelassenen Medikamenten verbreitet, und seine Derivate werden auf ihre Fähigkeit untersucht, mit Krebszellpfaden zu interagieren.
Antibakterielle Aktivität
Diese Verbindung ist auch für die Entwicklung neuer antimikrobieller Mittel von Bedeutung. Chinolinderivate haben ein breites Spektrum an bio-Reaktionen gezeigt, darunter antibakterielle Aktivitäten, die im Kampf gegen resistente Bakterienstämme von entscheidender Bedeutung sind .
Anwendungsgebiete gegen Entzündungen
Die entzündungshemmenden Eigenschaften von Chinolinderivaten machen This compound zu einem Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente. Seine Wirksamkeit bei der Reduzierung von Entzündungen kann zur Behandlung verschiedener chronischer Entzündungskrankheiten genutzt werden .
Materialwissenschaft
In der Materialwissenschaft kann This compound bei der Synthese komplexer Polymerarchitekturen eingesetzt werden. Seine Derivate können als Katalysatoren oder Strukturkomponenten in kontrollierten radikalischen Polymerisationsprozessen wirken und zur Weiterentwicklung von Materialien mit spezifischen Eigenschaften beitragen .
Biologische Studien
Die Rolle der Verbindung in biologischen Studien beschränkt sich nicht auf die medizinische Chemie. Sie kann aufgrund ihrer Reaktivität und der Fähigkeit, stabile Komplexe mit biologischen Molekülen zu bilden, zur Untersuchung biologischer Systeme wie Enzymreaktionen und Proteininteraktionen verwendet werden .
Grüne Chemie
This compound: ist Teil der laufenden Forschung in der grünen Chemie, wo es in lösemittelfreien Reaktionen und umweltfreundlichen Syntheseprozessen eingesetzt wird. Ziel ist es, nachhaltige und weniger toxische Methoden zur Herstellung von Chinolinderivaten zu entwickeln .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 5-Chloro-7-nitroquinolin-8-ol is the nuclear factor kappa B (NFkB) protein . This protein plays a crucial role in cellular responses as it is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Mode of Action
5-Chloro-7-nitroquinolin-8-ol acts as a ligand that binds to the NFkB protein . This binding inhibits the transcription of genes . The compound may also have antitumor activity by inhibiting the type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis . Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth .
Biochemical Pathways
The binding of 5-Chloro-7-nitroquinolin-8-ol to NFkB protein leads to the inhibition of gene transcription This affects the biochemical pathways involved in the expression of these genes
Result of Action
The result of 5-Chloro-7-nitroquinolin-8-ol’s action is the induction of cell death by apoptosis . Apoptosis is a programmed cell death process that occurs in response to certain stimuli . The compound has been shown to induce apoptosis in cancer cells with high efficiency and low toxicity in healthy cells .
Eigenschaften
IUPAC Name |
5-chloro-7-nitroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-4-7(12(14)15)9(13)8-5(6)2-1-3-11-8/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZCBKSIFLQQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293784 | |
| Record name | 5-chloro-7-nitroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18472-03-2 | |
| Record name | 5-Chloro-7-nitro-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18472-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 92208 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18472-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-7-nitroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-7-NITRO-8-QUINOLINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1594938.png)
